2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 76395-69-2
VCID: VC2998474
InChI: InChI=1S/C12H20ClNO/c1-9-6-7-14(12(15)8-13)11-5-3-2-4-10(9)11/h9-11H,2-8H2,1H3
SMILES: CC1CCN(C2C1CCCC2)C(=O)CCl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.74 g/mol

2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one

CAS No.: 76395-69-2

Cat. No.: VC2998474

Molecular Formula: C12H20ClNO

Molecular Weight: 229.74 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one - 76395-69-2

Specification

CAS No. 76395-69-2
Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
IUPAC Name 2-chloro-1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C12H20ClNO/c1-9-6-7-14(12(15)8-13)11-5-3-2-4-10(9)11/h9-11H,2-8H2,1H3
Standard InChI Key JMSUCGPACWGZDL-UHFFFAOYSA-N
SMILES CC1CCN(C2C1CCCC2)C(=O)CCl
Canonical SMILES CC1CCN(C2C1CCCC2)C(=O)CCl

Introduction

Chemical Identity and Classification

Basic Identification

2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one is classified as a chloroacetyl derivative of a substituted decahydroquinoline. It is characterized by the following identifiers:

PropertyValue
CAS Registry Number76395-69-2
Systematic Name2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one
Alternative Names1-(4-methyl-decahydroquinolin-1-yl)-2-chloroethan-1-one
Reference CodesFluorochem: 10-F664374

The compound belongs to a larger family of N-acylated heterocyclic compounds where a chloroacetyl group is attached to a nitrogen-containing ring system .

Structural Features

The compound consists of three primary structural components:

  • A decahydroquinoline core (a fully saturated quinoline ring system)

  • A methyl substituent at the 4-position of the decahydroquinoline ring

  • A chloroacetyl functional group attached to the nitrogen atom

This particular arrangement creates a molecule with specific reactivity patterns, particularly at the chloromethyl position which serves as an electrophilic site for nucleophilic substitution reactions .

Physicochemical Properties

Basic Physical Properties

The physical and chemical characteristics of 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one are important for understanding its behavior in different environments and reactions:

PropertyValue
Molecular FormulaC12H20ClNO
Molecular Weight229.75 g/mol
Physical StateSolid (at standard conditions)
Boiling Point346.8±25.0 °C at 760 mmHg
LogP2.6524
Topological Polar Surface Area (TPSA)20.31 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Rotatable Bonds1

The relatively high boiling point indicates strong intermolecular forces, likely dipole-dipole interactions and possible hydrogen bonding with the carbonyl group acting as an acceptor .

Solubility and Partition Characteristics

With a LogP value of 2.6524, the compound demonstrates moderate lipophilicity, suggesting better solubility in organic solvents than in water. This property is significant for its application in organic synthesis and extraction procedures. The moderate TPSA value (20.31 Ų) further confirms its limited hydrophilicity, primarily attributed to the carbonyl oxygen .

Structural Chemistry and Reactivity

Reactivity Profile

The reactivity of 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one is primarily determined by:

  • The electrophilic chloromethyl group, which can undergo nucleophilic substitution reactions

  • The amide functionality, which exhibits reduced nucleophilicity at the nitrogen compared to the parent amine

  • The methyl group at the 4-position, which may influence the conformation and reactivity of the molecule

This reactivity profile makes it a versatile building block for introducing the 4-methyl-decahydroquinoline moiety into more complex structures through displacement of the chlorine atom .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one:

CompoundCAS NumberKey Difference
2-Chloro-1-(4-methylpiperazin-1-yl)ethanone818173Contains piperazine instead of decahydroquinoline
2-Chloro-1-(4-methylpiperidin-1-yl)ethan-1-one4593-20-8Contains piperidine instead of decahydroquinoline
2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one28668-58-8Contains partially unsaturated quinoline
4-Methyl-decahydroquinoline837365-31-8Parent amine without chloroacetyl group

These comparisons highlight the structural diversity within this chemical class and demonstrate how modifications to the core scaffold affect physical properties and potential applications .

Structure-Property Relationships

When compared to similar chloroacetyl derivatives, several trends emerge:

  • The fully saturated decahydroquinoline core generally increases lipophilicity compared to partially saturated or aromatic analogues

  • The methyl substitution at the 4-position further enhances lipophilicity

  • The N-chloroacetyl functionality provides a consistent reactive site across this class of compounds

These relationships are valuable for predicting the behavior of such compounds in various chemical and biological systems .

Applications and Uses

Research and Development Applications

2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one serves primarily as a building block in organic synthesis, particularly in:

  • Development of pharmaceutical intermediates

  • Creation of specialized chemical libraries for drug discovery

  • Structure-activity relationship studies in medicinal chemistry

  • Synthesis of complex nitrogen-containing heterocycles

The compound's reactivity at the chloromethyl position allows for further functionalization through nucleophilic substitution reactions, making it a versatile synthetic intermediate .

Laboratory Use Restrictions

Available sources explicitly note that products like 2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one are "intended for lab use only," indicating their specialized nature and unsuitability for consumer applications or direct therapeutic use .

SupplierProduct StatusCatalog Information
FluorochemDiscontinuedRef: 10-F664374
Cymit QuimicaDiscontinuedVarious package sizes (50mg, 250mg, 500mg, 1g)
Leyan ChemicalAvailableProduct code: 1320583, Various package sizes

The compound appears to have limited commercial availability, with some suppliers discontinuing their offerings while others continue to provide it for research purposes .

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